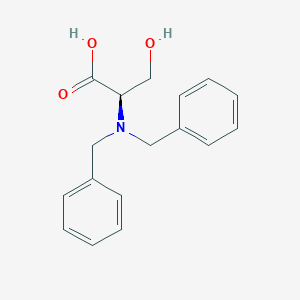
Dibenzyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(dibenzylamino)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dibenzylamino group and a hydroxy group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(dibenzylamino)-3-hydroxypropanoic acid typically involves the ring-opening reaction of epoxides with amines. One common method is the acetic acid-mediated ring-opening of epoxides with dibenzylamine, which provides the desired β-amino alcohol in high yields with excellent regioselectivity . This method is advantageous as it is metal- and solvent-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of ®-2-(dibenzylamino)-3-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can further improve the sustainability of the industrial production process .
化学反応の分析
Types of Reactions
®-2-(dibenzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid (mCPBA) is commonly used as an oxidizing agent for the hydroxy group.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent for the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
®-2-(dibenzylamino)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of ®-2-(dibenzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- ®-2-(dibenzylamino)-3-hydroxybutanoic acid
- ®-2-(dibenzylamino)-3-hydroxyvaleric acid
- ®-2-(dibenzylamino)-3-hydroxyhexanoic acid
Uniqueness
®-2-(dibenzylamino)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of the dibenzylamino group and the hydroxy group on the propanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |
InChIキー |
IAVOOHAFSZKXIS-MRXNPFEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


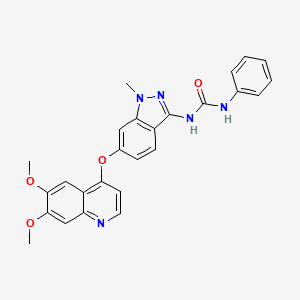


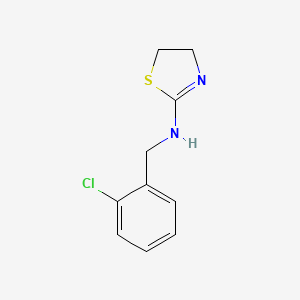

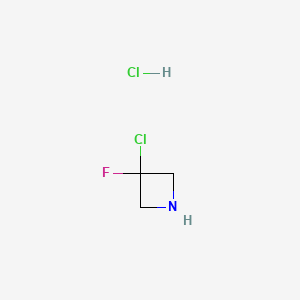
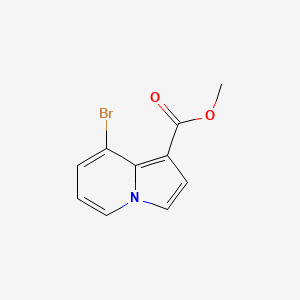
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
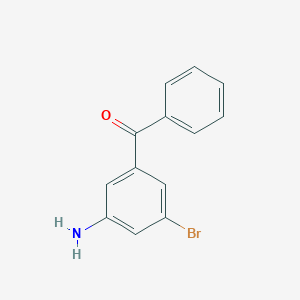
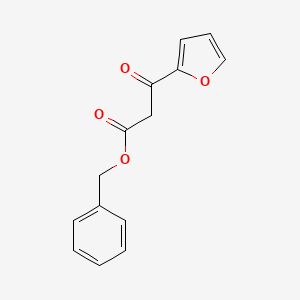


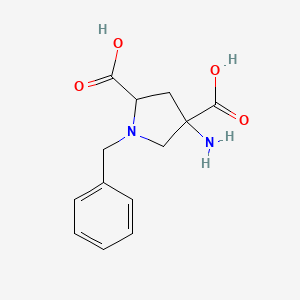
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
